Anisomycin, also known as flagecidin, is a pyrrolidine antibiotic produced by the bacterium Streptomyces griseolus. [, , ] It is classified as a protein synthesis inhibitor due to its ability to bind to the ribosomal 28S subunit, thereby blocking the peptidyl transferase reaction. [, ] In scientific research, anisomycin is a valuable tool used to investigate a wide range of cellular processes, including signal transduction, gene expression, memory formation, and cell death.
Synthesis Analysis
The synthesis of optically active (−)-deacetyl anisomycin and its enantiomer (+)-deacetyl anisomycin can be achieved starting with (+)-2R 3R tartaric acid. [] The process involves converting tartaric acid to N-benzyl tartarimide, followed by reaction with the Grignard reagent of anisyl chloride. Subsequent lithium aluminum hydride reduction yields two diols, which are separated by thin-layer chromatography. One diol leads to the natural (−)-deacetyl anisomycin upon debenzylation. The other diol is converted to an epoxide by selective acetylation and treatment with phosphorus pentachloride and sodium ethoxide. Opening the epoxide ring in boiling acetic acid, followed by basic hydrolysis, produces (+)-N-benzyl deacetyl anisomycin, which is debenzylated to yield (+)-deacetyl anisomycin. []
Molecular Structure Analysis
Anisomycin's molecular structure consists of a pyrrolidine ring substituted with a p-methoxyphenyl group, a hydroxymethyl group, and a 4-hydroxy-2-oxopyrrolidine-3-yl group. [] The stereochemistry of these substituents plays a crucial role in its biological activity.
Mechanism of Action
Anisomycin primarily acts by inhibiting protein synthesis. [, , , , , , , , ] It binds to the peptidyl transferase center of the ribosomal 28S subunit, thereby blocking the transfer of amino acids from tRNA to the growing polypeptide chain. [, ] This inhibition of protein synthesis disrupts various cellular processes that rely on de novo protein synthesis, such as signal transduction, gene expression, and memory formation.
Beyond its role as a protein synthesis inhibitor, anisomycin also acts as a potent activator of stress-activated protein kinases (SAPKs), including p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). [, , , , , , , , , , , ] These kinases play essential roles in cellular stress responses, inflammation, and apoptosis.
Applications
Hormone Regulation: Anisomycin's ability to inhibit protein synthesis has been used to study the role of protein synthesis in hormone-induced signaling. For example, it has been shown to block the estradiol-induced and progesterone-facilitated luteinizing hormone surge in immature rats, highlighting the importance of protein synthesis in these processes. []
Circadian Rhythms: Studies using anisomycin have revealed the requirement for protein synthesis in the function of the circadian clock. In the Aplysia eye, only molecules that inhibit protein synthesis, like anisomycin, cause phase shifts in the circadian rhythm. []
Memory Formation: Anisomycin's effects on memory have provided insights into the role of protein synthesis in memory consolidation. While its amnestic effects are often attributed to disrupting protein synthesis-dependent memory consolidation, research suggests that altered neurotransmitter release after anisomycin injection might also contribute to amnesia. [, ]
b) Studying Stress Responses and Apoptosis:
Ribotoxic Stress: Anisomycin induces ribotoxic stress, a cellular stress response triggered by ribosomal dysfunction. This property makes it a valuable tool for studying the mechanisms and consequences of ribotoxic stress. Research has shown that anisomycin sensitizes glioblastoma cells to death receptor-induced apoptosis, indicating the potential for exploiting ribotoxic stress in cancer therapy. []
MAPK Pathway Modulation: Anisomycin's activation of p38 MAPK has been implicated in various cellular responses, including apoptosis. Studies have shown that anisomycin promotes ferroptosis (an iron-dependent form of cell death) in hepatocellular carcinoma cells through p38 MAPK activation and phosphorylation of histone H3 on serine 10. []
Selective Apoptosis Induction: Anisomycin has demonstrated potential for selectively inducing apoptosis in specific cell types. Research has shown that it selectively induces apoptosis of macrophages in rabbit atherosclerotic plaques through p38 MAPK activation, while sparing smooth muscle cells. [] This selectivity suggests potential therapeutic applications in atherosclerosis.
EGFR Internalization: Anisomycin's ability to activate p38 MAPK has been linked to the regulation of epidermal growth factor receptor (EGFR) internalization. Studies have shown that p38 activation by anisomycin is sufficient to induce EGFR internalization, suggesting a role for p38 in modulating EGFR signaling and downstream cellular responses. []
Utrophin Upregulation: Anisomycin has been shown to upregulate utrophin, a protein structurally similar to dystrophin, which is deficient in Duchenne muscular dystrophy. Studies using C2C12 myoblasts and mdx primary myoblasts demonstrated that anisomycin increases utrophin protein levels through p38 MAPK pathway activation, suggesting its potential as a therapeutic agent for Duchenne muscular dystrophy. []
Related Compounds
Deacetyl Anisomycin
Compound Description: Deacetyl anisomycin is a derivative of anisomycin that lacks the acetyl group at the C-4 hydroxyl group. Its synthesis, starting from (+)-2R 3R tartaric acid, has been described [].
Relevance: Deacetyl anisomycin serves as a synthetic precursor to anisomycin. The synthesis of both the natural (−)-deacetyl anisomycin and its enantiomer (+)-deacetyl anisomycin allows for the investigation of the specific biological activity associated with each enantiomer, providing insights into the structure-activity relationship of anisomycin [].
Cycloheximide
Emetine
Relevance: While both emetine and anisomycin are protein synthesis inhibitors, emetine does not induce ribotoxic stress or activate c-Jun N-terminal kinase (JNK) as anisomycin does. This distinction was highlighted in a study where anisomycin, but not emetine, synergized with death receptor ligands to induce apoptosis in glioblastoma cells []. This suggests that anisomycin's ability to sensitize cells to death receptor-mediated apoptosis is specific to its ribotoxic stress-inducing properties, a mechanism not shared with emetine.
SB202190
Relevance: SB202190 has been used in conjunction with anisomycin to explore the role of p38 MAPK in anisomycin's biological effects. Anisomycin activates p38 MAPK, and studies have shown that SB202190 can prevent anisomycin-induced macrophage death []. This suggests that the macrophage apoptosis induced by anisomycin is mediated, at least in part, through the p38 MAPK pathway. This finding highlights the downstream effects of anisomycin treatment and the involvement of specific signaling pathways in its cellular responses.
SP600125
Relevance: SP600125 has been used to investigate the role of JNK in the cellular response to anisomycin. While anisomycin can activate both p38 MAPK and JNK, studies using SP600125 have shown that anisomycin-induced macrophage and smooth muscle cell death are not affected by JNK inhibition []. This finding suggests that JNK activation is not essential for anisomycin-induced cell death in these cell types, emphasizing the specificity of anisomycin's action on different signaling pathways in a context-dependent manner.
U0126
Relevance: U0126 has been used to explore the role of the ERK1/2 pathway in the cellular response to anisomycin. Although SB202190, a p38 MAPK inhibitor, decreased anisomycin-induced ERK1/2 phosphorylation, this effect was abolished by U0126, while the prevention of anisomycin-induced macrophage death by SB202190 remained unchanged. This finding suggests that ERK1/2 activation, unlike p38 MAPK, does not play a major role in anisomycin-induced macrophage death []. The use of U0126 helps to dissect the complex interplay of different signaling pathways activated by anisomycin and their specific contributions to its cellular effects.
Progesterone
Relevance: In the context of anisomycin research, progesterone has been used to study the protein synthesis requirements for the hormonal induction of luteinizing hormone (LH) surges. Anisomycin suppressed both estradiol-induced and progesterone-facilitated LH surges, demonstrating a dependence on protein synthesis []. Interestingly, the inhibitory effect of anisomycin on LH surges could be overridden by progesterone treatment, but LH secretion was delayed. This complex interaction suggests that anisomycin may interfere with specific protein synthesis events required for timely LH surge induction, and that progesterone can overcome this blockade, highlighting the intricate interplay between hormonal regulation and protein synthesis in this process.
Relevance: TRAIL has been investigated in combination with anisomycin as a potential therapeutic strategy for cancer treatment. Studies have shown that anisomycin can sensitize TRAIL-resistant cancer cells to TRAIL-mediated apoptosis. For example, anisomycin enhanced TRAIL-mediated apoptosis in TRAIL-resistant human hepatocarcinoma Hep3B cells, suggesting a synergistic effect []. This sensitization is attributed to anisomycin's ability to activate stress-signaling pathways, particularly JNK, which can then enhance the apoptotic signaling triggered by TRAIL. The combination of anisomycin and TRAIL represents a promising approach to overcome TRAIL resistance and improve cancer therapy.
Mapatumumab
Relevance: Mapatumumab, similar to TRAIL, has been studied in combination with anisomycin to enhance DR4-mediated apoptosis in cancer cells. Research indicates that anisomycin sensitizes renal cell carcinoma (RCC) cells to DR4-mediated apoptosis, potentially through the upregulation of DR4 expression []. This synergistic effect of anisomycin and mapatumumab suggests a potential therapeutic strategy for treating RCC, highlighting the possibility of combining conventional therapeutic agents with stress-inducing compounds like anisomycin to overcome drug resistance and improve treatment efficacy in cancers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.